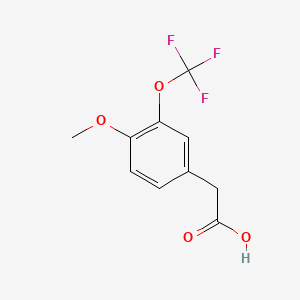

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid

Overview

Description

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is a chemical compound . It is an aromatic ether . The molecular formula of this compound is C9H7F3O3 .

Molecular Structure Analysis

The molecular weight of this compound is 234.17 . The InChI code for this compound is 1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis

The physical form of this compound is solid . The melting point of this compound is 85-88 °C .Scientific Research Applications

Phototriggers and Photoremovable Protecting Groups

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid and its derivatives play a significant role in the development of phototriggers, extending the absorption range of chromophores. This is particularly relevant in the context of photoremovable protecting groups, which are pivotal in the controlled release of bioactive molecules upon irradiation. Conrad et al. (2000) highlighted the utility of such substituents in enhancing the absorption characteristics of the p-hydroxyphenacyl (pHP) photoremovable protecting group, facilitating the release of excitatory amino acids like L-glutamic acid and GABA with high efficiency upon irradiation. The study underscores the compound's potential in designing photoreactive compounds that respond to specific wavelengths, thereby contributing to precise spatial and temporal control in biochemical experiments (Conrad, Givens, Weber, & Kandler, 2000).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties. Bentiss et al. (2009) explored the effectiveness of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in an acidic medium, demonstrating significant inhibition efficiency. The study provides insights into the adsorption behavior and protective mechanism offered by such compounds, highlighting their relevance in protecting metals against corrosive environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Oligonucleotide Synthesis

In the realm of synthetic chemistry, the compound has been utilized in the oligonucleotide synthesis process. Sinyakov et al. (2014) studied a photogenerator derived from this compound as a detritylation agent, which is crucial for the deprotection of the 4,4'-dimethoxytrityl group during oligonucleotide synthesis. The photogenerator facilitates the release of trichloroacetic acid upon irradiation, showcasing a novel approach to oligonucleotide deprotection that could enhance the efficiency and precision of synthetic processes (Sinyakov, Nikolaenkova, Os'kina, Savel'ev, Samsonov, Tikhonov, Palatkina, & Zaytsev, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as potent steroid sulfatase inhibitors .

Mode of Action

It’s known that similar compounds often work by inhibiting the activity of steroid sulfatase, an enzyme involved in the metabolism of steroids .

Biochemical Pathways

It’s known that similar compounds often affect the steroid metabolism pathway by inhibiting the activity of steroid sulfatase .

Pharmacokinetics

It’s known that similar compounds often have good bioavailability due to their ability to inhibit steroid sulfatase .

Result of Action

It’s known that similar compounds often result in the inhibition of steroid sulfatase, which can affect the metabolism of steroids .

Action Environment

It’s known that similar compounds are often stable under normal conditions .

Properties

IUPAC Name |

2-[4-methoxy-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-7-3-2-6(5-9(14)15)4-8(7)17-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYRFHYSHNVBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)

amino}propanoic acid](/img/structure/B1530247.png)

![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)

![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)

![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)

![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)

![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)